molecular formula C12H18O3 B3118593 1-(Diethoxymethyl)-3-methoxybenzene CAS No. 2403-47-6

1-(Diethoxymethyl)-3-methoxybenzene

Cat. No.: B3118593
CAS No.: 2403-47-6
M. Wt: 210.27 g/mol
InChI Key: IVBHAPYCHZUCER-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-3-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a diethoxymethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diethoxymethyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with diethyl ether in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the diethoxymethyl group on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxymethyl)-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and diethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Diethoxymethyl)-3-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Diethoxymethyl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    1-(Methoxymethyl)-3-methoxybenzene: Similar structure but with a methoxymethyl group instead of a diethoxymethyl group.

    1-(Ethoxymethyl)-3-methoxybenzene: Contains an ethoxymethyl group instead of a diethoxymethyl group.

    1-(Diethoxymethyl)-4-methoxybenzene: Similar structure but with the methoxy group in the para position.

Uniqueness: 1-(Diethoxymethyl)-3-methoxybenzene is unique due to the presence of both diethoxymethyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1-(diethoxymethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-14-12(15-5-2)10-7-6-8-11(9-10)13-3/h6-9,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBHAPYCHZUCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=CC=C1)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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